

cross-study comparison of MCL-0129 efficacy

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Compound of Interest

Compound Name:	MCL-0129
CAS No.:	768357-45-5
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An Objective Comparison of MCLA-129 Efficacy in Non-Small Cell Lung Cancer

This guide provides a comprehensive cross-study comparison of the efficacy of MCLA-129, a bispecific antibody targeting the epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (c-MET). The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of MCLA-129's performance against alternative therapies in specific subsets of non-small cell lung cancer (NSCLC). All data is presented in structured tables, with detailed experimental protocols and visual diagrams to facilitate understanding.

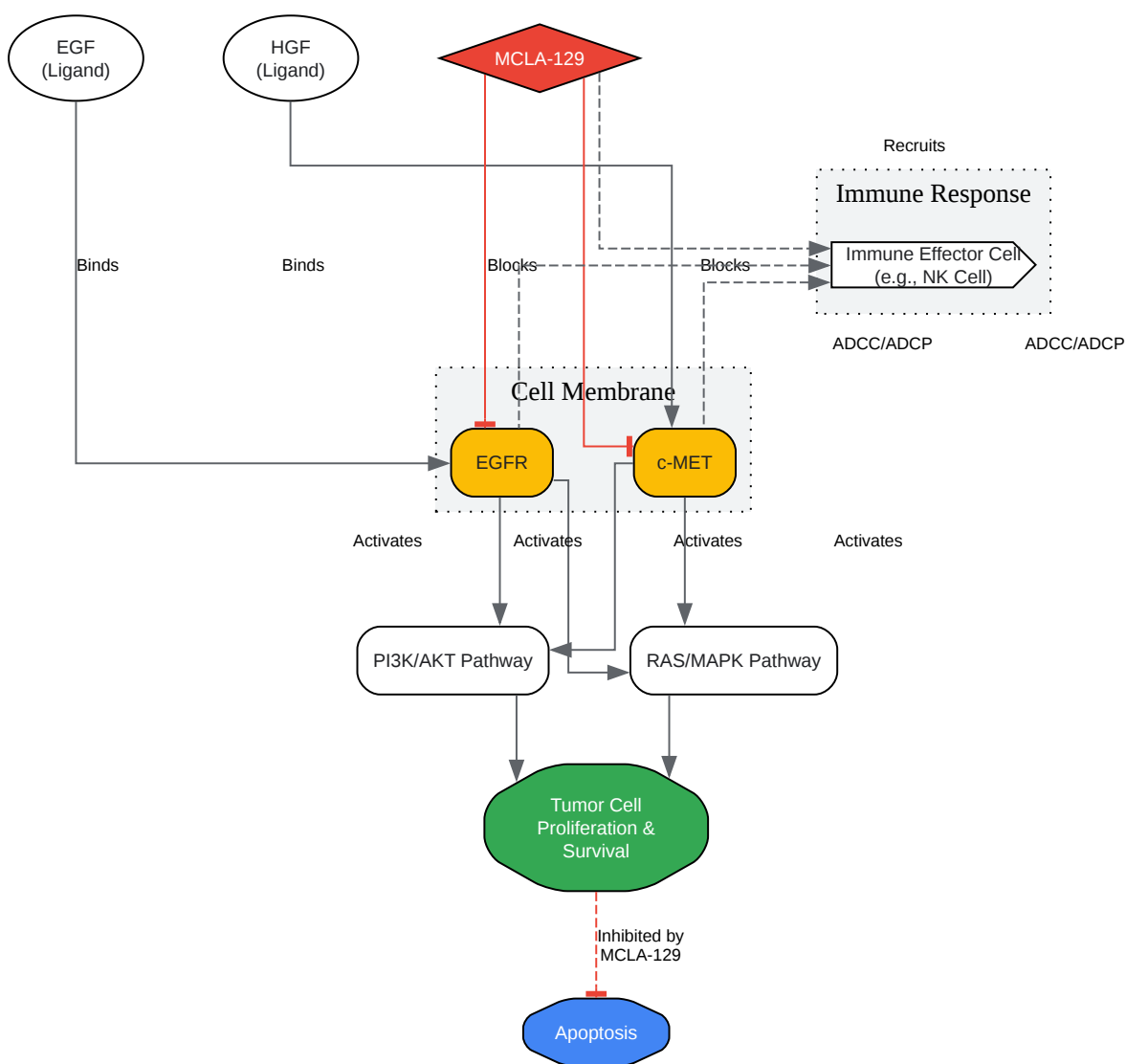
Mechanism of Action

MCLA-129 is an antibody-dependent cellular cytotoxicity (ADCC) enhanced bispecific antibody. It is designed to simultaneously target EGFR and c-MET, two key receptor tyrosine kinases involved in tumor cell proliferation and survival.^{[1][2]} Its proposed mechanisms of action include:

- **Inhibition of Ligand Binding:** MCLA-129 blocks the binding of ligands like EGF to EGFR and HGF to c-MET, thereby preventing receptor dimerization and subsequent activation of downstream signaling pathways.^{[3][4]}

- Receptor Degradation: The binding of MCLA-129 can lead to the internalization and degradation of both EGFR and c-MET receptors.[\[5\]](#)
- Immune-Mediated Cell Killing: As an IgG1 antibody, MCLA-129 can engage immune effector cells to induce ADCC and antibody-dependent cellular phagocytosis (ADCP), leading to the destruction of tumor cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This dual-targeting approach is particularly relevant in NSCLC, where upregulation of c-MET signaling is a known mechanism of resistance to EGFR inhibitors.[\[1\]](#)



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Figure 1: MCLA-129 Mechanism of Action.

Efficacy in NSCLC with MET exon 14 Skipping (METex14) Mutations

MCLA-129 has shown promising anti-tumor activity in patients with advanced or metastatic NSCLC harboring METex14 skipping mutations.[6][7] Below is a comparison of its efficacy with approved MET tyrosine kinase inhibitors (TKIs), capmatinib and tepotinib.

Treatment (Trial)	Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Duration of Response (DoR)
MCLA-129 (Phase 1/2; NCT04930432) [7]	Previously Treated	43.5% (confirmed)	-	-
Prior MET TKI	37.5%	93.8%	-	
Capmatinib (GEOMETRY mono-1; NCT02414139) [8][9]	Treatment-Naïve	68%	96.4%	16.6 months
Previously Treated	44%	78.3%	9.7 months	
Tepotinib (VISION; NCT02864992) [10][11]	Treatment-Naïve	57%	-	40% of responders ≥12 months
Previously Treated	45%	-	36% of responders ≥12 months	

Efficacy in NSCLC with EGFR exon 20 Insertion (EGFRex20ins) Mutations

The treatment landscape for NSCLC with EGFRex20ins mutations has been challenging due to resistance to conventional EGFR TKIs. MCLA-129 is being evaluated in this patient population, with amivantamab and platinum-based chemotherapy as key comparators.

Treatment (Trial)	Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Duration of Response (DoR)	Progression-Free Survival (PFS)
MCLA-129 (Phase 1/2; NCT04930432) ^[7]	Previously Treated	28.6% (confirmed)	-	-	-
Amivantamab (CHRYSALIS; NCT02609776) ^{[12][13]}	Previously Treated (Post-Platinum Chemotherapy)	40%	-	11.1 months	8.3 months
Platinum-Based Chemotherapy (Retrospective) ^[14]	First-Line	39%	-	-	7.1 months

Efficacy in EGFR-Mutated NSCLC (Combination Therapy)

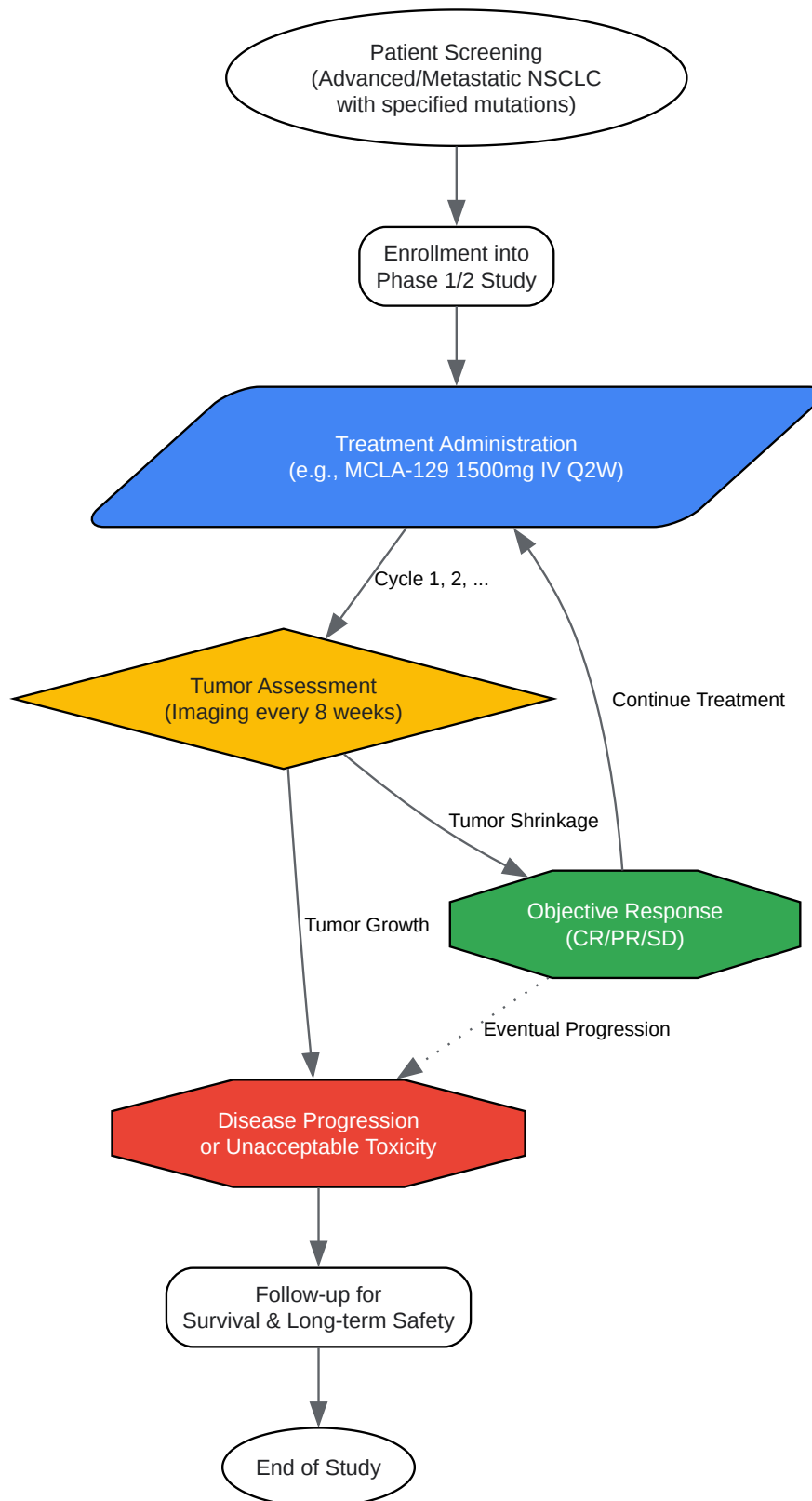
MCLA-129 is also being investigated in combination with the third-generation EGFR TKI, osimertinib, for patients with sensitizing EGFR mutations, both as a first-line treatment and for those who have progressed on osimertinib.

Treatment Combination (Trial)	Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)
MCLA-129 + Osimertinib (NCT04868877)[15][16]	First-Line (1L) Treatment-Naïve	80% (unconfirmed PR)	90%
Second-Line Plus (2L+) Post-Osimertinib	50% (unconfirmed PR)	82%	

Experimental Protocols

MCLA-129 Phase 1/2 Clinical Trials (NCT04868877, NCT04930432)

- Study Design:** These are ongoing, open-label, multicenter, non-randomized Phase 1/2 studies. The studies consist of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and dose-expansion cohorts to evaluate efficacy and safety in specific patient populations.[6][7]
- Patient Population:** Patients with advanced or metastatic solid tumors, including NSCLC with specific genomic alterations (METex14 skipping, EGFRex20ins, sensitizing EGFR mutations) who have progressed on prior therapies.[6][7]
- Treatment:** MCLA-129 is administered as an intravenous (IV) infusion, with the RP2D established at 1500 mg every two weeks (Q2W).[6][15] In the combination cohort, osimertinib is administered orally at 80 mg once daily.[15][16]
- Endpoints:** The primary endpoint is safety and tolerability, and to determine the RP2D. Secondary endpoints include Overall Response Rate (ORR) per RECIST v1.1, Duration of Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[6][15]
- Tumor Assessment:** Tumor imaging is conducted every 8 weeks.[6][15]

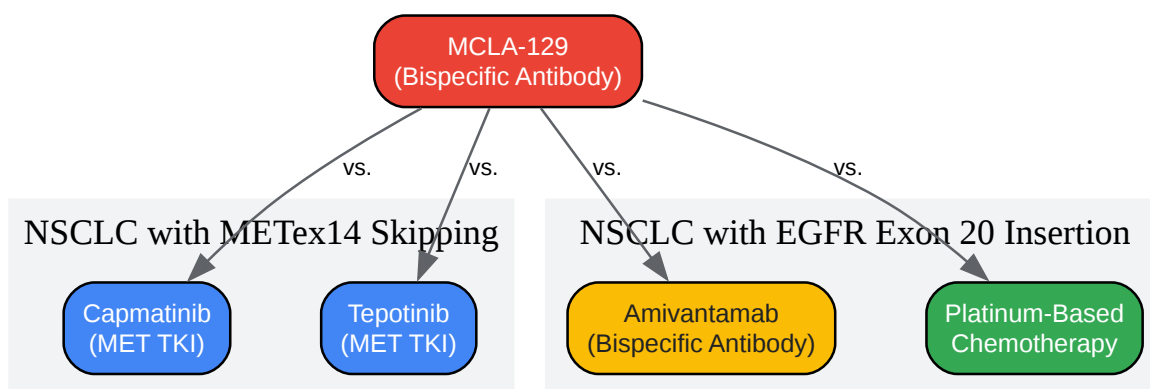


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Figure 2: Generalized Clinical Trial Workflow.

Comparative Logic

The evaluation of MCLA-129's efficacy is based on a comparison with established standards of care and other targeted therapies for specific molecularly defined NSCLC populations. The choice of comparator is critical for contextualizing the clinical potential of MCLA-129.



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